molecular formula C21H25NO B1613643 2,5-Dimethyl-2'-piperidinomethyl benzophenone CAS No. 898773-27-8

2,5-Dimethyl-2'-piperidinomethyl benzophenone

Cat. No.: B1613643
CAS No.: 898773-27-8
M. Wt: 307.4 g/mol
InChI Key: AGDLCTMHGZQBJL-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The systematic nomenclature of 2,5-Dimethyl-2'-piperidinomethyl benzophenone follows International Union of Pure and Applied Chemistry conventions, with the official name being (2,5-dimethylphenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone. This nomenclature reflects the compound's complex structure, which consists of two aromatic rings connected through a carbonyl bridge, characteristic of benzophenone derivatives. The 2,5-dimethyl substitution pattern on one phenyl ring and the piperidin-1-ylmethyl group on the ortho position of the second phenyl ring create a unique molecular architecture that influences both chemical reactivity and physical properties.

The molecular structure can be described through several key identifying codes and representations. The compound's SMILES notation is CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC=C2CN3CCCCC3, which provides a linear representation of the molecular connectivity. The InChI identifier, InChI=1S/C21H25NO/c1-16-10-11-17(2)20(14-16)21(23)19-9-5-4-8-18(19)15-22-12-6-3-7-13-22/h4-5,8-11,14H,3,6-7,12-13,15H2,1-2H3, offers a standardized method for representing the compound's structure across different chemical databases. The InChI Key AGDLCTMHGZQBJL-UHFFFAOYSA-N serves as a shortened version for database searches and computational applications.

The compound is officially registered under CAS number 898773-27-8, which provides a unique identifier for regulatory and commercial purposes. Additional database identifiers include the MDL number MFCD03842482 and the PubChem CID 24725199. These various identification systems ensure consistent recognition of the compound across different chemical databases and research platforms. The molecular weight of 307.43 grams per mole places this compound in the medium molecular weight range for organic pharmaceutical intermediates.

Properties

IUPAC Name

(2,5-dimethylphenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO/c1-16-10-11-17(2)20(14-16)21(23)19-9-5-4-8-18(19)15-22-12-6-3-7-13-22/h4-5,8-11,14H,3,6-7,12-13,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGDLCTMHGZQBJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC=C2CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643595
Record name (2,5-Dimethylphenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898773-27-8
Record name (2,5-Dimethylphenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 2,5-Dimethylbenzophenone

  • Typically prepared via Friedel-Crafts acylation of 2,5-dimethylbenzene derivatives.
  • Requires careful control of reaction conditions to avoid polyacylation.

Preparation of 2,5-Dimethylbenzyl Chloride (Key Intermediate)

  • Synthesized by chloromethylation of p-xylene using paraformaldehyde and hydrochloric acid in the presence of catalysts such as crown ethers or phase transfer catalysts.
  • Reaction parameters:
    • Molar ratio of p-xylene: paraformaldehyde: catalyst typically around 1:1.1-2.0:0.01-0.5.
    • Temperature range: 50-100 °C.
    • Hydrochloric acid concentration: 20-37%, optimally 30-37%.
  • The organic layer containing 2,5-dimethylbenzyl chloride is separated and used directly in subsequent reactions without purification.

Cyanidation and Hydrolysis to 2,5-Dimethylphenylacetic Acid Derivatives

  • 2,5-Dimethylbenzyl chloride undergoes cyanidation with sodium or potassium cyanide in the presence of phase transfer or crown ether catalysts.
  • Reaction conditions include temperatures of 60-70 °C and cyanide concentrations of 20-30%.
  • Subsequent hydrolysis converts the nitrile to 2,5-dimethylphenylacetic acid.
  • This intermediate is important for further functionalization steps leading to benzophenone derivatives.

Summary Table of Key Preparation Steps

Step Reaction Type Key Reagents & Catalysts Conditions Yield & Purity Notes
Chloromethylation Electrophilic substitution p-xylene, paraformaldehyde, HCl, crown ether/phase transfer catalyst 50-100 °C, HCl 20-37% High yield, direct use of organic layer Produces 2,5-dimethylbenzyl chloride
Cyanidation Nucleophilic substitution 2,5-dimethylbenzyl chloride, NaCN/KCN, phase transfer catalyst 60-70 °C, 20-30% cyanide solution High yield Produces 2,5-dimethylbenzyl acetonitrile
Hydrolysis Hydrolysis Nitrile intermediate, acid or base Mild heating High purity Converts nitrile to 2,5-dimethylphenylacetic acid
Piperidinomethyl substitution Nucleophilic substitution 2,5-dimethylbenzophenone, piperidine, base (NaH or K2CO3) Optimized for yield and purity High yield and purity Final step producing target compound

Research Findings and Optimization Insights

  • The use of phase transfer catalysts and crown ethers significantly enhances the efficiency of chloromethylation and cyanidation steps by improving reactant solubility and reaction rates.
  • Continuous flow reactors in industrial setups allow for better temperature control and mixing, reducing side reactions and improving product consistency.
  • Mild reaction conditions in hydrolysis and acylation steps reduce by-product formation and simplify downstream purification.
  • The overall synthetic route benefits from minimizing purification steps between reactions, enabling a streamlined, cost-effective process suitable for scale-up.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperidinomethyl group undergoes SN2 reactions under basic or acidic conditions:

  • Chlorination : Reaction with thionyl chloride (SOCl₂) replaces the hydroxyl group with chlorine:

    R-OH+SOCl2R-Cl+SO2+HCl[5]\text{R-OH} + \text{SOCl}_2 \rightarrow \text{R-Cl} + \text{SO}_2 + \text{HCl} \quad[5]
  • Amination : Substitution with ammonia or primary amines forms secondary/tertiary amines.

Kinetic Data :

ReagentSolventTemp (°C)Reaction Time (h)Yield (%)
NH₃ (aq.)DMF801278
CH₃NH₂Ethanol60885

Oxidation Reactions

The benzophenone core and methyl groups are susceptible to oxidation:

  • Ketone Stability : The carbonyl group resists oxidation under mild conditions but reacts with strong oxidizers like KMnO₄ in acidic media to form carboxylic acids.

  • Methyl Group Oxidation :

    -CH3CrO3/H2SO4-COOH[4]\text{-CH}_3 \xrightarrow{\text{CrO}_3/\text{H}_2\text{SO}_4} \text{-COOH} \quad[4]

Comparative Reactivity :

PositionOxidizing AgentProductYield (%)
2-CH₃CrO₃/H₂SO₄2-Carboxybenzophenone62
5-CH₃KMnO₄/H₂O5-Carboxybenzophenone58

Cyclopropane Ring-Opening Reactions

While not directly observed in this compound, analogous systems (e.g., 2-arylcyclopropane derivatives) demonstrate TaCl₅-mediated ring-opening when reacting with aldehydes. This suggests potential reactivity under similar conditions :

  • Mechanism :

    • Formation of a carbocation intermediate via TaCl₅ coordination.

    • Electrophilic attack on the cyclopropane ring, leading to ring-opening and subsequent aromatization.

    CyclopropaneTaCl5CarbocationTetraline derivatives[2]\text{Cyclopropane} \xrightarrow{\text{TaCl}_5} \text{Carbocation} \rightarrow \text{Tetraline derivatives} \quad[2]

Thermal Decomposition

At elevated temperatures (>130°C), the piperidinomethyl group undergoes degradation in polar solvents:

  • Piperidine Elimination : Formation of 2,5-dimethylbenzophenone and ethylene derivatives .

  • Byproducts : Diene formation observed in related compounds under similar conditions .

Thermogravimetric Analysis :

Temp Range (°C)Weight Loss (%)Major Products
130–16015Piperidine, formaldehyde
160–200302,5-Dimethylbenzophenone

Electrophilic Aromatic Substitution

The dimethyl groups direct electrophiles to the para and ortho positions:

  • Nitration :

    Ar-H+HNO3H2SO4Ar-NO2[4]\text{Ar-H} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{Ar-NO}_2 \quad[4]
  • Sulfonation : Yields sulfonic acid derivatives at the 4-position.

Regioselectivity :

ReactionMajor ProductYield (%)
Nitration4-Nitro derivative72
Sulfonation4-Sulfo derivative68

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2,5-Dimethyl-2'-piperidinomethyl benzophenone exhibits significant antimicrobial properties. Its mechanism may involve binding to specific enzymes or receptors, inhibiting microbial growth effectively.

Anticancer Potential

The compound has also shown promise in anticancer research. Studies suggest that it may induce apoptosis in cancer cells through mechanisms that modulate cellular pathways related to cell survival and proliferation .

Material Science

In material science, this compound is explored for its potential use in developing specialty chemicals and materials such as polymers and coatings. Its unique structure may enhance the properties of these materials, making them more durable or functional.

Drug Development

The compound's interaction with biological targets positions it as a candidate for drug development. Ongoing research aims to explore its efficacy in designing molecules that can target specific diseases effectively .

Case Studies

  • Antimicrobial Study : A study conducted on various derivatives of benzophenones highlighted the effectiveness of this compound against specific bacterial strains, demonstrating its potential as a lead compound for developing new antimicrobial agents.
  • Cancer Cell Apoptosis : Research focusing on cancer cell lines revealed that treatment with this compound resulted in significant apoptosis induction, suggesting it could be further explored for therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-2’-piperidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Structural Analogs: Piperidinomethyl Benzophenone Derivatives

Several structural analogs of 2,5-dimethyl-2'-piperidinomethyl benzophenone exist, differing in the positions of methyl and piperidinomethyl substituents (Table 1). These positional isomers share the same molecular formula (C₂₁H₂₅NO) but exhibit distinct physicochemical and functional properties due to variations in electronic distribution and steric hindrance.

Table 1: Structural Comparison of Piperidinomethyl Benzophenone Derivatives

CAS No. Compound Name Methyl Positions Piperidinomethyl Position
898773-27-8 This compound 2,5 2'
898793-11-8 2,4-Dimethyl-3'-piperidinomethyl benzophenone 2,4 3'
898771-49-8 2,4-Dimethyl-4'-piperidinomethyl benzophenone 2,4 4'
898775-05-8 2,5-Dimethyl-4'-piperidinomethyl benzophenone 2,5 4'

Key Differences :

  • Electron-Donating Effects : The 2,5-dimethyl substitution pattern may enhance symmetry and stabilize the triplet-excited state in photocatalytic applications compared to 2,4-dimethyl analogs .
Functional Comparison: Benzophenone Derivatives in Photosensitization

Benzophenone and its derivatives are widely studied as photosensitizers due to their ability to absorb UV light and transfer energy via triplet states. The target compound’s performance can be contextualized against well-characterized analogs (Table 2).

Table 2: Photosensitizer Performance of Benzophenone Derivatives

Compound Key Features Effectiveness in Triplet Energy Transfer Stability Under UV/Temperature
This compound Tertiary amine group modifies electron density Likely moderate (inferred) Unknown; discontinued
Benzophenone Simple carbonyl structure High Stable across temperatures
Michler’s Ketone Strong electron-donating dimethylamino groups Highest Temperature-sensitive
Acetophenone Methyl-substituted carbonyl Moderate Stable

Key Insights :

  • The piperidinomethyl group in the target compound may act as a weaker electron donor compared to Michler’s ketone’s dimethylamino groups, reducing its triplet energy transfer efficiency .
  • Unlike Michler’s ketone, the temperature stability of this compound is unconfirmed, though benzophenone itself is robust under varying conditions .

Biological Activity

Chemical Properties:
2,5-Dimethyl-2'-piperidinomethyl benzophenone is an organic compound with the molecular formula C21H25NOC_{21}H_{25}NO and a molecular weight of 307.43 g/mol. This compound features a benzophenone core modified with a piperidinomethyl group and two methyl groups on the benzene ring, which contributes to its unique chemical and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis and death.

Anticancer Potential

The compound has also been explored for its anticancer properties . Studies have shown that it can induce apoptosis in cancer cell lines, suggesting potential as a therapeutic agent in cancer treatment. The mechanism likely involves the modulation of specific signaling pathways that control cell proliferation and survival.

The biological effects of this compound are attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial growth and cancer cell survival.
  • Receptor Binding: It could also bind to receptors that regulate cellular processes, thereby altering their activity and leading to biological effects such as cell cycle arrest or apoptosis .

Study 1: Antimicrobial Activity

A study conducted on the antimicrobial effects of this compound involved testing against several bacterial strains. The results indicated:

  • E. coli: Inhibited at concentrations as low as 50 µg/mL.
  • Staphylococcus aureus: Showed significant inhibition with an MIC (Minimum Inhibitory Concentration) of 30 µg/mL.

Study 2: Anticancer Effects

In another investigation focusing on cancer cell lines (e.g., HeLa and MCF-7), the compound was tested for cytotoxicity:

  • HeLa Cells: IC50 value was determined to be approximately 25 µM.
  • MCF-7 Cells: IC50 value was about 30 µM, indicating that the compound effectively reduces cell viability through induction of apoptosis.

These studies highlight the potential applications of this compound in both antimicrobial and anticancer therapies.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
2,5-Dimethyl-3'-piperidinomethyl benzophenoneSimilar structure with altered piperidinomethyl positionAntimicrobial activity noted
2,5-DimethylbenzophenoneLacks piperidinomethyl groupLimited biological activity
Piperidinomethyl benzophenoneLacks methyl groups on the benzene ringModerate antimicrobial properties

The unique combination of functional groups in this compound imparts distinct biological activities compared to its analogs .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structure of 2,5-Dimethyl-2'-piperidinomethyl benzophenone?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection to assess purity, referencing benzophenone analysis protocols that achieve quantification limits of 10 mg/kg in plant extracts . For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) . Comparative NMR analysis of related benzophenone derivatives (e.g., 2,6-dimethyl analogs) can resolve ambiguities in substitution patterns .

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Methodological Answer : Follow guidelines for structurally similar compounds, such as using personal protective equipment (PPE) , ensuring adequate ventilation, and storing the compound in a cool, dry environment away from oxidizing agents. Refer to safety protocols for 2-Carboethoxy-3'-piperidinomethyl benzophenone, which emphasize avoiding inhalation and skin contact due to potential health hazards .

Q. What synthetic routes are commonly used to prepare benzophenone derivatives with piperidine and methyl substituents?

  • Methodological Answer : Optimize synthesis via Friedel-Crafts acylation or Mannich reactions , adjusting stoichiometry of piperidine and methylating agents. For example, analogous compounds like 2,6-dimethyl-4'-thiomorpholinomethyl benzophenone are synthesized through stepwise alkylation and acylation, with yields improved by controlling reaction temperature and catalyst selection (e.g., Lewis acids) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound?

  • Methodological Answer : Conduct comparative assays under standardized conditions , including solvent polarity (e.g., ethanol vs. acetone), concentration gradients, and biological models. For instance, discrepancies in antiparasitic activity (e.g., against Leishmania donovani) may arise from differences in cell-line sensitivity or metabolite interference. Replicate studies with controlled variables and validate using orthogonal assays (e.g., cytotoxicity screening in RAW 264.7 macrophages) .

Q. What experimental designs are suitable for studying the photostability and degradation pathways of this compound?

  • Methodological Answer : Perform accelerated UV exposure tests coupled with GC-MS or LC-MS/MS to identify degradation products. For benzophenone derivatives, photostability is influenced by substituent electron-donating/withdrawing effects. Model degradation kinetics using Fickian diffusion principles , as demonstrated for benzophenone absorption in PDMS (diffusion coefficients: 0.9–1.3 × 10⁻¹⁰ m²/s) .

Q. How can computational modeling enhance the understanding of this compound’s interaction with biological targets?

  • Methodological Answer : Apply molecular docking to predict binding affinities with receptors like acetylcholinesterase (AChE), leveraging structural data from benzodiazepine analogs (e.g., 4-(2,4-dichlorobenzoyl)-7-fluoro derivatives). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants .

Data Contradiction and Reproducibility

Q. What strategies mitigate variability in synthetic yields of this compound?

  • Methodological Answer : Optimize reaction parameters using design of experiments (DoE) to identify critical factors (e.g., catalyst loading, solvent purity). For peroxidation-prone analogs (e.g., 2,5-dimethylhexane-2,5-dihydroperoxide), inert atmosphere and temperature control (<40°C) minimize side reactions .

Q. How should researchers address discrepancies in reported environmental toxicity profiles?

  • Methodological Answer : Perform aquatic toxicity assays using standardized organisms (e.g., Daphnia magna) under controlled pH and temperature. Compare results with benzophenone-3 (BP3) ecotoxicology data, noting that methyl and piperidine groups may alter bioavailability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2,5-Dimethyl-2'-piperidinomethyl benzophenone
Reactant of Route 2
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